

Soraprazan gastric gland assay IC50

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Compound Focus: Soraprazan

CAS No.: 261944-46-1

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Soraprazan at a Glance

Soraprazan (also known as BYK61359) is a potent and fast-acting **potassium-competitive acid blocker (P-CAB)** that targets the gastric H,K-ATPase (proton pump) [1] [2]. The table below summarizes its core biochemical activity data:

Parameter	Value	Experimental Context
IC ₅₀ (Gastric Glands)	0.19 μ M	Geometric mean from 6 prep; 95% CL: 0.09-0.40 μ M [3] [4]
IC ₅₀ (H,K-ATPase, ion-leaky vesicles)	0.1 μ M	Measured at pH 7.0 in the presence of 1 mM potassium [3] [2]
Inhibition Constant (K _i)	6.4 nM	[3] [4]
Dissociation Constant (K _d)	26.4 nM (28.27 nM in another study)	Measured via saturation binding experiments [3] [4]
Binding Capacity (B _{max})	2.89 nmol/mg	[3]
Selectivity (H,K-ATPase over Na,K-/Ca-ATPase)	>2000-fold	[3] [1] [4]

Gastric Gland Assay Protocol

This protocol details the method for determining the IC₅₀ of **Soraprazan** in isolated gastric glands, which measures the compound's inhibition of accumulated acid secretion in a more physiologically relevant cell-based system [3].

- **Primary Readout:** Inhibition of dibutyl cAMP-stimulated [¹⁴C]Aminopyrine ([¹⁴C]AP) accumulation [3] [4].
- **Principle:** [¹⁴C]Aminopyrine is a weak base that accumulates in the acidic compartment of the parietal cell (the secretory canaliculus). The amount of radiolabel accumulated is directly proportional to the level of acid secretion [3].

Materials

- **Biological Material:** Isolated gastric glands from animal models (e.g., rabbit) [3].
- **Key Reagent:** [dimethyl-amine-¹⁴C]Aminopyrine ([¹⁴C]AP) [3].
- **Test Compound:** **Soraprazan** (BYK61359) [4].
- **Stimulant:** Dibutyl cAMP [3].
- **Equipment:** Scintillation counter, standard cell culture and incubation labware.

Procedure

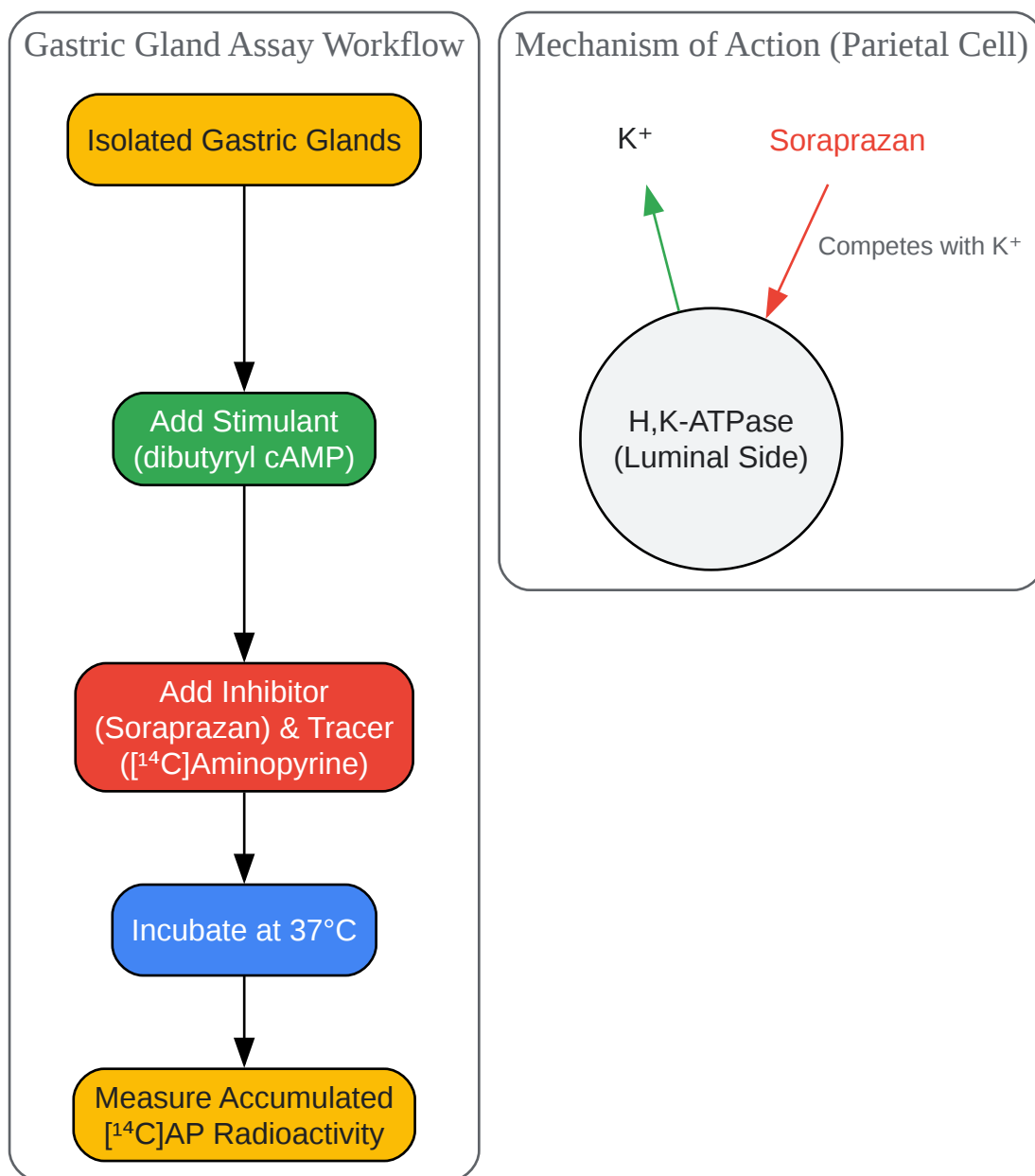
- **Gland Preparation:** Isolate gastric glands from the gastric mucosa via enzymatic digestion and mechanical shaking [3].
- **Pre-incubation:** Suspend the glands in an appropriate incubation buffer.
- **Stimulation & Inhibition:** Incubate the gland suspension with:
 - **Stimulant:** Dibutyl cAMP.
 - **Tracer:** [¹⁴C]AP.
 - **Inhibitor:** A concentration range of **Soraprazan**.
- **Incubation:** Carry out the reaction at 37°C for a defined period (e.g., 20-30 minutes).
- **Termination & Measurement:** Separate the glands from the incubation medium by centrifugation. Wash the gland pellet, solubilize it, and measure the accumulated radioactivity in a scintillation counter [3].

Data Analysis

- **Calculation:** The accumulated [^{14}C]AP in each sample is calculated. Data is normalized to the maximum accumulation (stimulated control without inhibitor) and the minimum accumulation (unstimulated control).
- **IC₅₀ Determination:** The concentration of **Soraprazan** that inhibits 50% of the stimulated [^{14}C]AP accumulation is calculated by fitting the data to a sigmoidal dose-response curve. Results are often reported as a geometric mean with 95% confidence limits from multiple experimental preparations [3] [4].

Mechanism of Action & Experimental Workflow

The following diagram illustrates the mechanism of **Soraprazan** and the core workflow of the gastric gland assay.



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Application Notes for Researchers

- **Key Advantage:** The primary advantage of **Soraprazan** and its class (P-CABs) over traditional Proton Pump Inhibitors (PPIs) is their **fast onset of action** [3] [1] [2]. As reversible, K^+ -competitive inhibitors, they do not require acid activation and can act immediately on the H,K-ATPase.
- **Form Consideration:** **Soraprazan** is a weak base. Its activity is higher at lower pH because a greater proportion of the molecules are protonated, which is the highly active form. Its calculated pKa

is 7.11, meaning it is predominantly (95.5%) protonated at pH 6.5 [2].

- **Data Interpretation:** The IC₅₀ in intact gastric glands (0.19 μM) is slightly higher than in isolated membrane vesicles (0.1 μM). This is expected, as cell-based assays incorporate factors like compound penetration and cellular metabolism, providing a more integrated measure of potency [3].

Comparative Pharmacological Data

For a more comprehensive understanding, the table below includes additional data on **Soraprazan's** activity from other experimental setups.

Assay/Parameter	Value	Description / Significance
pKa (Calculated)	7.11 ± 0.70 [2]	Explains pH-dependent activity; higher protonated fraction at lower pH enhances potency.
Protonated Form at pH 7.0	87.07% [2]	Indicates the compound is mostly in its active form at physiological pH.
In Vivo Effect (Dog)	Rapid and consistent acid inhibition at 1-27 μmol/kg, p.o. [4]	Demonstrates efficacy and rapid onset in a pre-clinical in vivo model.

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References

1. setting new standards in inhibition of gastric acid secretion [pubmed.ncbi.nlm.nih.gov]
2. The Potent Form of Potassium-Competitive Acid Blockers [pmc.ncbi.nlm.nih.gov]
3. Setting New Standards in Inhibition of Gastric Acid Secretion [sciencedirect.com]
4. Soraprazan (BYK61359) | H,K-ATPase Inhibitor [medchemexpress.com]

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